molecular formula C8H6FNO4 B176389 2-(3-Fluoro-4-nitrophenyl)acetic acid CAS No. 163395-24-2

2-(3-Fluoro-4-nitrophenyl)acetic acid

Cat. No. B176389
Key on ui cas rn: 163395-24-2
M. Wt: 199.14 g/mol
InChI Key: BRWLAOKLDCMHIC-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of (3-fluoro-4-nitrophenyl)acetic acid (1 g, 5 mmol) in 30 mL of EtOAc was added 180 mg of Pd/C was stirred at room temperature under H2 atmosphere overnight. The reaction mixture was filtrated and concentrated to give (4-amino-3-fluorophenyl)acetic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CCOC(C)=O.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([OH:14])=[O:13])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under H2 atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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